molecular formula C16H14N2O B8043484 3-[[(Diphenylmethylene)amino]oxy]propanenitrile CAS No. 1089333-21-0

3-[[(Diphenylmethylene)amino]oxy]propanenitrile

Cat. No.: B8043484
CAS No.: 1089333-21-0
M. Wt: 250.29 g/mol
InChI Key: RWQOHMFNGTTYGX-UHFFFAOYSA-N
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Description

3-[[(Diphenylmethylene)amino]oxy]propanenitrile is an organic compound known for its versatile applications in synthetic chemistry. It contains a nitrile group, an ether linkage, and an imine group, making it structurally complex and reactive. This compound often serves as a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Route 1: : The compound can be synthesized by reacting diphenylmethanone oxime with 3-chloropropanenitrile in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Reaction Condition

    • Solvent: Dimethylformamide (DMF)

    • Base: Potassium carbonate

    • Temperature: 100°C

    • Reaction Time: 12 hours

  • Route 2: : Another method involves the reaction of diphenylmethane with 3-bromo propanenitrile in the presence of a strong base and a phase transfer catalyst to promote the nucleophilic substitution.

    Reaction Condition

    • Solvent: Tetrahydrofuran (THF)

    • Base: Sodium hydride

    • Catalyst: Tetrabutylammonium bromide

    • Temperature: Room temperature

    • Reaction Time: 8 hours

Industrial Production Methods

Industrial production typically scales up these laboratory methods, often optimizing for cost, yield, and purity. Large-scale reactors, continuous flow methods, and purification steps such as crystallization or column chromatography are implemented.

Chemical Reactions Analysis

3-[[(Diphenylmethylene)amino]oxy]propanenitrile undergoes various chemical reactions owing to its functional groups.

Types of Reactions:

  • Oxidation: : Converts the nitrile group into an amide or carboxylic acid using strong oxidizing agents like potassium permanganate.

  • Reduction: : Reduces the nitrile group to an amine using reagents like lithium aluminium hydride.

  • Nucleophilic Substitution: : The ether linkage can be cleaved by nucleophiles under acidic or basic conditions.

Common Reagents and Conditions:

  • Oxidation: : Potassium permanganate, acidic medium, heat.

  • Reduction: : Lithium aluminium hydride, ether solvent, low temperature.

  • Substitution: : Hydrochloric acid, base (like sodium hydroxide), room temperature.

Major Products Formed:

  • Oxidation: : Amide or carboxylic acid derivatives.

  • Reduction: : Primary or secondary amines.

  • Substitution: : Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[[(Diphenylmethylene)amino]oxy]propanenitrile has several applications in scientific research:

  • Chemistry: : Used as a building block for the synthesis of complex organic molecules.

  • Biology: : Studied for its potential to modify biological macromolecules through covalent bonding.

  • Medicine: : Investigated for its role as a precursor in drug synthesis.

  • Industry: : Utilized in the production of fine chemicals and as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism by which this compound exerts its effects typically involves interactions with functional groups on other molecules. The nitrile and ether groups are particularly reactive, allowing for various chemical modifications. The imine group can act as a nucleophile or electrophile, facilitating diverse chemical transformations.

Comparison with Similar Compounds

  • Benzyl cyanide

  • Phenylacetonitrile

  • Diphenylmethane

Comparison:

  • 3-[[(Diphenylmethylene)amino]oxy]propanenitrile vs. Benzyl cyanide: : Both contain nitrile groups, but the former has an ether linkage and an imine group, providing more reactive sites.

  • This compound vs. Phenylacetonitrile: : Phenylacetonitrile is simpler with fewer functional groups, making it less versatile in synthesis.

  • This compound vs. Diphenylmethane: : Diphenylmethane lacks the nitrile and ether functionalities, limiting its reactivity compared to this compound.

This comprehensive article should provide a solid foundation for understanding the intricacies of this compound. If there's any specific detail or topic you'd like to dive deeper into, feel free to ask!

Properties

IUPAC Name

3-(benzhydrylideneamino)oxypropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c17-12-7-13-19-18-16(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11H,7,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWQOHMFNGTTYGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NOCCC#N)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701241410
Record name 3-[[(Diphenylmethylene)amino]oxy]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701241410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1089333-21-0
Record name 3-[[(Diphenylmethylene)amino]oxy]propanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1089333-21-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[[(Diphenylmethylene)amino]oxy]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701241410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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